

Evolutionary Conservation of the Elabela Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

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For: Researchers, scientists, and drug development professionals in cardiovascular and endocrine fields.

Abstract

Elabela (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide hormone that, alongside apelin, serves as a ligand for the G protein-coupled apelin receptor (APJ). This discovery has opened new avenues in understanding cardiovascular development, physiology, and disease. ELA plays a crucial role in embryogenesis, particularly in heart formation and angiogenesis, and has demonstrated significant protective effects in adult cardiovascular and renal systems. Its distinct signaling profile compared to apelin, despite sharing the same receptor, underscores its potential as a highly specific therapeutic target. This technical guide provides a comprehensive overview of the evolutionary conservation of the Elabela peptide sequence, details its signaling pathways, and outlines key experimental protocols for its study, serving as a vital resource for researchers and drug development professionals.

Introduction

First identified in zebrafish embryos, Elabela is a critical signaling molecule essential for proper cardiovascular development.[1][2] The gene encoding ELA, APELA, gives rise to a 54-amino acid preproprotein that is subsequently processed into smaller, biologically active peptides, most notably ELA-32 and ELA-21.[3][4] While sharing the APJ receptor with apelin, ELA exhibits no significant sequence homology to it, suggesting a case of convergent evolution for

receptor activation.[5] The peptide is expressed in various tissues, including the heart, blood vessels, and kidneys, and circulates in human plasma.[3][6][7] This guide delves into the remarkable evolutionary conservation of the ELA peptide sequence, which highlights its fundamental biological importance.

Evolutionary Conservation of the Elabela Peptide Sequence

The Elabela peptide is highly conserved across vertebrate species, indicating a strong evolutionary pressure to maintain its structure and function. The C-terminal region of the peptide is particularly well-conserved, with the last 13 amino acids showing a high degree of identity across diverse species.[8] Notably, the 11-amino acid fragment is invariant, suggesting this region is critical for its biological activity.[9]

Amino Acid Sequence Alignment

Analysis of the ELA-32 amino acid sequence across different vertebrate species reveals a high degree of conservation, particularly in the C-terminal half of the peptide which is crucial for receptor binding and activation.

Species	ELA-32 Amino Acid Sequence
Human	QRPVNLTMRRLRKHNCLQRRRCMPLHSRVPF P
Mouse	QRPVNLAMRRRLRKHNCLQRRRCMPLHSRVPF P
Rat	QRPVNLAMRRRLRKHNCLQRRRCMPLHSRVPF P
Zebrafish	QGPMGLGARRRLRKHNCLQRRRCMPLHSRV FP
Chicken	QRPVNLAMRRRLRKHNCLQRRRCMPLHSRVPF P
X. tropicalis	QRPVNLAMRRRLRKHNCLQRRRCMPLHSRVPF P

Note: This table is a representation based on available data and may not be exhaustive.

Quantitative Conservation Data

The sequence identity of the full ELA precursor protein and the mature ELA-32 peptide highlights the evolutionary conservation.

Comparison Species	Precursor (54 aa) % Identity to Human	Mature ELA-32 % Identity to Human
Mouse	87%	97%
Rat	87%	97%
Chicken	87%	97%
Zebra finch	85%	97%
American alligator	65%	84%
Chinese soft-shelled turtle	63%	81%
Xenopus tropicalis	59%	78%
Coelacanth	57%	75%
Spotted gar	54%	72%
Zebrafish	52%	63%

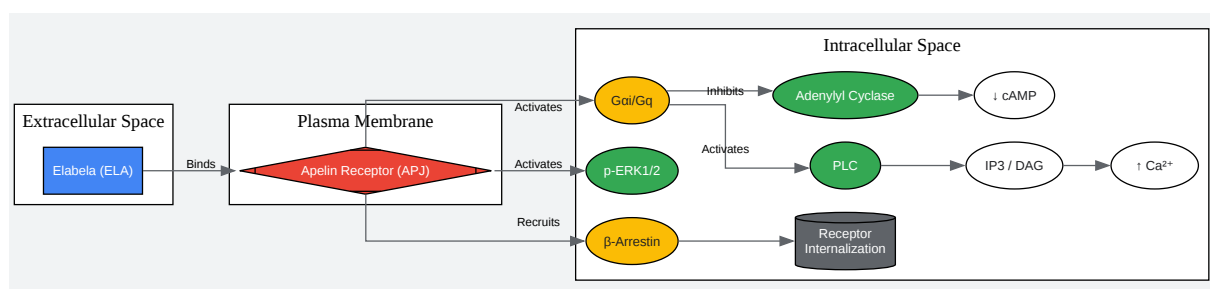
Data derived from analysis of sequences in public databases.[\[10\]](#)

The Elabela-APJ Signaling Pathway

Elabela exerts its biological effects by binding to the apelin receptor (APJ), a class A G protein-coupled receptor (GPCR).[\[11\]](#) This interaction initiates a cascade of intracellular signaling events that can be both G protein-dependent and β -arrestin-dependent.[\[12\]](#) The specific downstream effects can vary depending on the cellular context and the specific ELA isoform.

Upon binding to APJ, ELA can activate G α i1, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[\[12\]](#)[\[13\]](#) Simultaneously, ELA

binding can stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and mobilize intracellular calcium.[12][13] Furthermore, ELA has been shown to induce the recruitment of β -arrestin-2 to the APJ receptor, which can lead to receptor internalization and trigger distinct downstream signaling events.[14][15] Some studies suggest that different ELA isoforms may exhibit biased agonism, preferentially activating either G protein or β -arrestin pathways.[12]



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Caption: Elabela-APJ Signaling Cascade.

Experimental Protocols

Investigating the function and conservation of Elabela requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of Elabela to the APJ receptor.

Materials:

- HEK293 cells transiently transfected with a plasmid expressing the human APJ receptor.
- Cell culture medium (DMEM with 10% FBS).

- APJ membrane preparation buffer (e.g., Tris-HCl, MgCl₂, protease inhibitors).
- Radiolabeled apelin-13 (e.g., [125I]-apelin-13).
- Unlabeled Elabela peptides (different isoforms and concentrations).
- Scintillation fluid and counter.

Procedure:

- Culture and transfect HEK293 cells with the APJ expression plasmid.
- After 24-48 hours, harvest the cells and prepare cell membranes by homogenization and centrifugation.
- Resuspend the membrane pellet in a suitable binding buffer.
- In a 96-well plate, add a constant concentration of [125I]-apelin-13 to each well.
- Add increasing concentrations of unlabeled Elabela peptides to compete with the radioligand.
- Add the membrane preparation to each well and incubate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Analyze the data using non-linear regression to determine the inhibition constant (K_i) of Elabela.^[16]

ERK1/2 Phosphorylation Assay

This western blot-based assay measures the activation of the ERK1/2 signaling pathway upon ELA stimulation.

Materials:

- HEK293 cells expressing the APJ receptor.
- Serum-free cell culture medium.
- Elabela peptides at various concentrations.
- RIPA lysis buffer with protease and phosphatase inhibitors.
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF membranes and transfer apparatus.
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate and imaging system.

Procedure:

- Seed HEK293-APJ cells in 6-well plates and grow to ~90% confluency.
- Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
- Treat the cells with different concentrations of Elabela peptides for a short duration (e.g., 5-15 minutes).
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.

- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
- Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.[5]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the APJ receptor, often using a bioluminescence resonance energy transfer (BRET) or enzyme complementation approach.

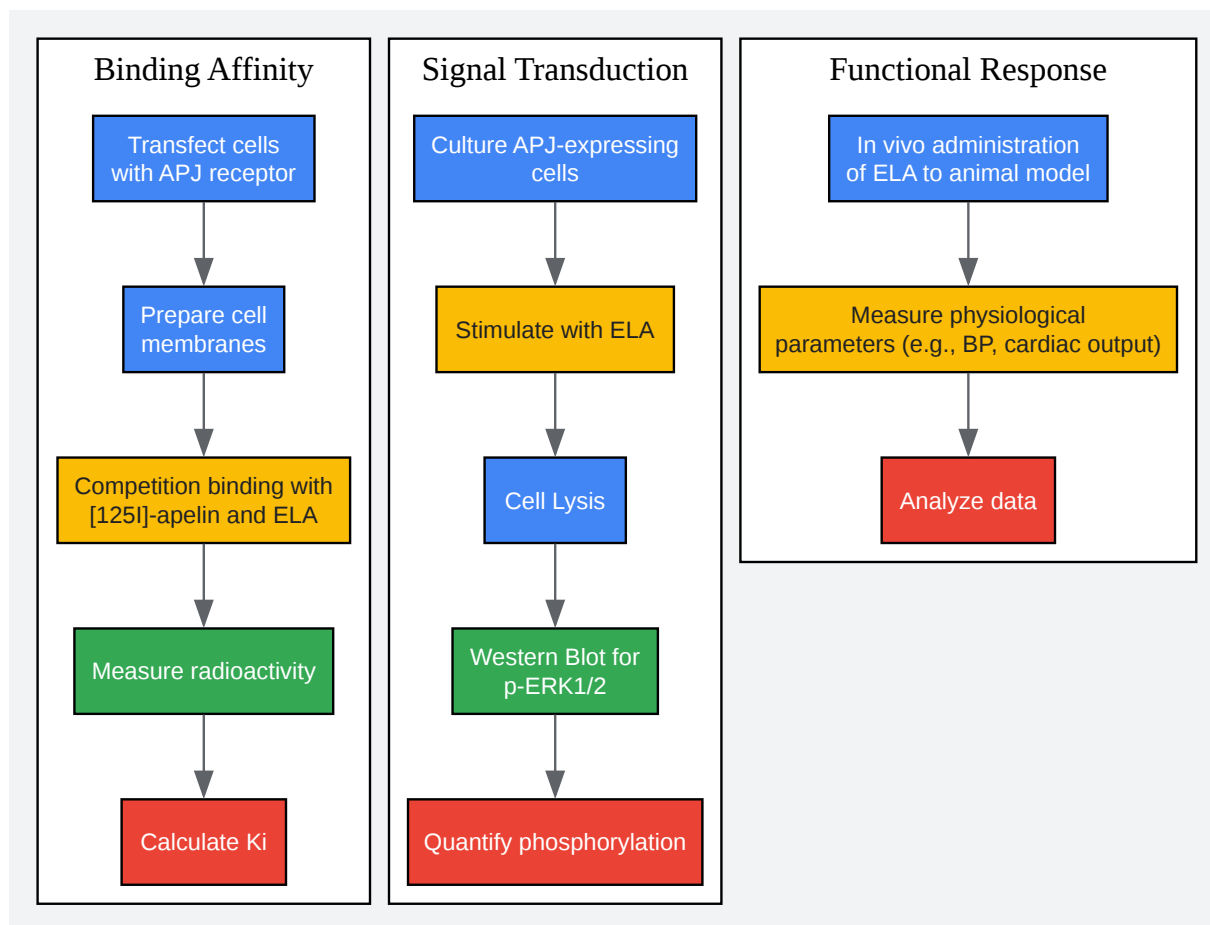
Materials:

- HEK293T cells.
- Expression vectors for APJ fused to one component of a reporter system (e.g., NanoLuc-LgBit) and β-arrestin fused to the complementary component (e.g., SmBit).
- Cell transfection reagent.
- Elabela peptides.
- Luminescence plate reader and substrate (e.g., furimazine).

Procedure:

- Co-transfect HEK293T cells with the APJ-LgBit and SmBit-β-arrestin expression vectors.
- After 24 hours, seed the transfected cells into a white, clear-bottom 96-well plate.
- On the day of the assay, replace the culture medium with an assay buffer.
- Add the luminescent substrate to the wells.
- Measure the baseline luminescence.
- Add different concentrations of Elabela peptides to the wells.

- Measure the luminescence signal at regular intervals to monitor the kinetics of β -arrestin recruitment.
- Analyze the dose-response data to determine the potency (EC50) and efficacy of Elabela in inducing β -arrestin recruitment.[17][18]



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Caption: Key Experimental Workflows.

Conclusion and Future Directions

The evolutionary conservation of the Elabela peptide sequence underscores its indispensable role in vertebrate physiology, particularly in the cardiovascular system. Its unique signaling profile through the APJ receptor, distinct from that of apelin, presents a compelling case for its

development as a novel therapeutic agent for conditions such as heart failure, pulmonary arterial hypertension, and pre-eclampsia. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate biology of the Elabela-APJ axis. Future research should focus on identifying the specific proteases responsible for ELA processing, exploring the potential for biased agonism in different tissues, and conducting comprehensive preclinical and clinical studies to validate its therapeutic potential. The continued investigation of this highly conserved and potent peptide hormone promises to yield significant advancements in the treatment of cardiovascular and other diseases.

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- To cite this document: BenchChem. [Evolutionary Conservation of the Elabela Peptide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11770342#evolutionary-conservation-of-the-elabela-peptide-sequence]

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